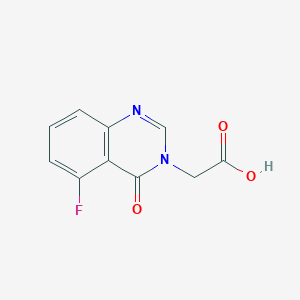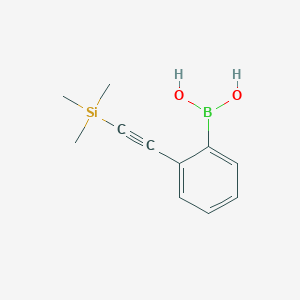
(2-((Trimethylsilyl)ethynyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[2-(trimethylsilyl)ethynyl]phenyl}boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a trimethylsilyl-ethynyl group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {2-[2-(trimethylsilyl)ethynyl]phenyl}boronic acid typically involves the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene . This reaction proceeds under mild conditions and results in the formation of the desired product with high yield.
Industrial Production Methods: While specific industrial production methods for {2-[2-(trimethylsilyl)ethynyl]phenyl}boronic acid are not extensively documented, the general approach involves large-scale palladium-catalyzed cross-coupling reactions. These methods are optimized for efficiency, cost-effectiveness, and scalability, ensuring the consistent production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions: {2-[2-(trimethylsilyl)ethynyl]phenyl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Corresponding boranes.
Substitution: Various substituted phenylboronic acids.
Aplicaciones Científicas De Investigación
Chemistry: {2-[2-(trimethylsilyl)ethynyl]phenyl}boronic acid is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . This reaction is essential for forming carbon-carbon bonds, making it invaluable in the synthesis of complex organic molecules.
Biology and Medicine: Boronic acids, including {2-[2-(trimethylsilyl)ethynyl]phenyl}boronic acid, are explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site serines in enzymes, making them useful in designing drugs for various diseases .
Industry: In the industrial sector, this compound is used as a building block for the synthesis of advanced materials and pharmaceuticals. Its unique reactivity and stability make it a valuable component in manufacturing processes.
Mecanismo De Acción
The mechanism of action of {2-[2-(trimethylsilyl)ethynyl]phenyl}boronic acid primarily involves its ability to participate in cross-coupling reactions. In the Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and selective, making it a cornerstone of modern organic synthesis.
Comparación Con Compuestos Similares
- Phenylboronic acid
- 2-Thienylboronic acid
- Ethynyltrimethylsilane
Comparison:
- Phenylboronic acid lacks the trimethylsilyl-ethynyl group, making it less versatile in certain synthetic applications.
- 2-Thienylboronic acid contains a thiophene ring instead of a phenyl ring, which can influence its reactivity and applications.
- Ethynyltrimethylsilane does not have the boronic acid group, limiting its use in cross-coupling reactions.
Uniqueness: {2-[2-(trimethylsilyl)ethynyl]phenyl}boronic acid combines the reactivity of both the boronic acid and trimethylsilyl-ethynyl groups, making it uniquely suited for a wide range of synthetic applications. Its ability to undergo various chemical transformations and participate in cross-coupling reactions highlights its versatility and importance in organic chemistry.
Propiedades
Fórmula molecular |
C11H15BO2Si |
|---|---|
Peso molecular |
218.13 g/mol |
Nombre IUPAC |
[2-(2-trimethylsilylethynyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BO2Si/c1-15(2,3)9-8-10-6-4-5-7-11(10)12(13)14/h4-7,13-14H,1-3H3 |
Clave InChI |
DMUPRWYWMYQVEV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1C#C[Si](C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



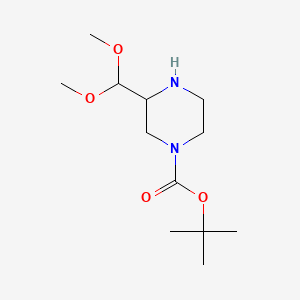
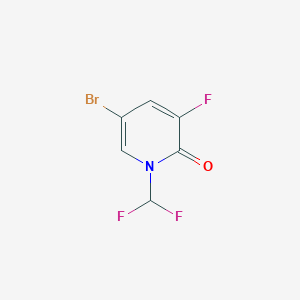
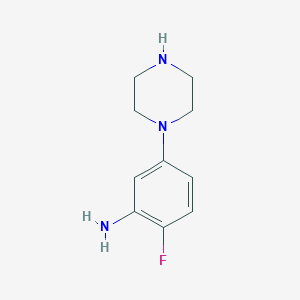
![9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate](/img/structure/B13475519.png)

![2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13475530.png)
methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13475540.png)
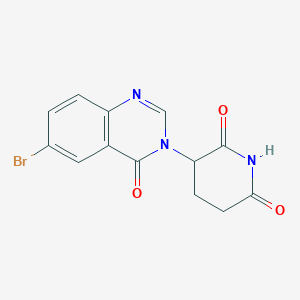

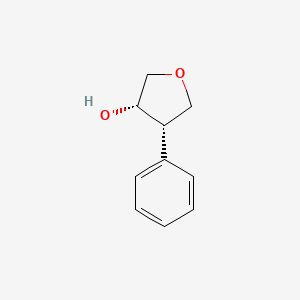
amine hydrochloride](/img/structure/B13475559.png)
![1-[4-(4-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13475567.png)
